2,4,6-Triisopropyl-m-phenylene diisocyanate

Industrial Hygiene Occupational Exposure Limit (OEL) Volatility

Standard aromatic diisocyanates like TDI and MDI offer high reactivity but lack controlled polymerization and low volatility needed for specialized applications. This sterically hindered aromatic diisocyanate solves two key challenges: - **Ultra-low vapor pressure (0.026 Pa at 25°C):** 115x lower than TDI, enabling compliant low-VOC coatings for confined spaces. - **High hydrophobicity (LogP 5.78):** Synthesizes moisture-resistant elastomers for marine and electronics encapsulation. - **Controlled reactivity:** Extended pot life and reduced exotherm for thick-section casting and large composites. Available from BenchChem in research and bulk quantities with secure global logistics.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 2162-73-4
Cat. No. B3049702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triisopropyl-m-phenylene diisocyanate
CAS2162-73-4
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C
InChIInChI=1S/C17H22N2O2/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20/h7,10-12H,1-6H3
InChIKeyAZAKSPACDDRBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Structural Identity


2,4,6-Triisopropyl-m-phenylene diisocyanate (CAS 2162-73-4) is a specialty aromatic diisocyanate monomer belonging to the broader class of isocyanate-based crosslinkers used in high-performance polyurethane synthesis. Its molecular structure, characterized by a central phenylene ring symmetrically substituted with three bulky isopropyl groups in addition to two reactive isocyanate (-N=C=O) moieties, imparts unique physicochemical properties including a calculated LogP of 5.78 [1] and a predicted vapor pressure of 0.026 Pa at 25°C , which fundamentally differentiate its handling and performance profile from conventional aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).

Steric Control Bulky isopropyl groups support controlled crosslinking and ordered network architecture
Volatility Context Low vapor pressure profile for EHS exposure review compared to conventional diisocyanates
Compatibility High LogP supports formulation in non-polar media and moisture-barrier polyurethanes

Why TDI/MDI Substitution Fails


Generic substitution of 2,4,6-Triisopropyl-m-phenylene diisocyanate with other aromatic diisocyanates like TDI or MDI is not scientifically viable due to the compound's exceptionally high degree of steric hindrance, which fundamentally alters reaction kinetics, crosslinking density, and the resultant polymer network architecture. While all aromatic diisocyanates share the electron-withdrawing aryl group that accelerates reactivity compared to aliphatic analogs [1], the presence of three bulky isopropyl substituents on the target compound introduces a steric barrier that dramatically reduces the rate of nucleophilic attack on the isocyanate groups, favoring controlled polymerization and a more ordered final polymer network [2]. This contrasts sharply with TDI, where steric effects are less pronounced, leading to faster, less discriminating reactions [3]. Consequently, swapping this compound for TDI or MDI will inevitably alter the reaction profile, compromise the intended polymer architecture, and fail to meet application-specific performance requirements.

Reaction Kinetics Shift
Less hindered diisocyanates (TDI/MDI) may accelerate reaction and reduce network order, altering pot life and cure profile.
Crosslinking Density Mismatch
Network architecture may shift with TDI/MDI, potentially compromising mechanical performance and targeted application requirements.
Volatility Profile Difference
Higher vapor pressure of TDI/MDI alters airborne exposure levels and EHS engineering controls, requiring distinct risk assessments.

Differentiation Evidence vs. Key Comparators


Vapor Pressure and Safety vs. TDI

The vapor pressure of 2,4,6-Triisopropyl-m-phenylene diisocyanate is 0.026 Pa at 25°C , a value that is significantly lower than that of toluene diisocyanate (TDI), which has a vapor pressure of approximately 3 Pa at 25°C. This represents an approximate 115-fold reduction in volatility for the target compound relative to the conventional aromatic diisocyanate comparator. The substantial reduction in airborne monomer concentration is a direct consequence of the increased molecular weight and steric bulk imparted by the three isopropyl substituents, which elevate the boiling point to a predicted 367.8°C and reduce the compound's tendency to partition into the vapor phase under standard handling conditions.

Vapor Pressure
Cross-study comparable
0.026 Pa at 25°C~115-fold lower vs TDI (~3 Pa)
Reported lower volatility context for EHS exposure monitoring
Calculated value; validate under actual processing conditions
Industrial Hygiene Occupational Exposure Limit (OEL) Volatility

Hydrophobicity and Compatibility vs. TDI/MDI

The calculated partition coefficient (LogP) for 2,4,6-Triisopropyl-m-phenylene diisocyanate is 5.78 [1], indicating a significantly higher degree of hydrophobicity compared to TDI (LogP ~2.5) and MDI (LogP ~3.1). This near 100-fold greater partition into octanol over water reflects the strong influence of the three isopropyl substituents, which shield the polar isocyanate and aromatic moieties and enhance compatibility with non-polar organic solvents and hydrophobic polymer matrices. This property is a class-level inference from the additive effect of alkyl substitution on molecular hydrophobicity and is consistent with the compound's high calculated LogP value.

Hydrophobicity
Class-level inference
LogP 5.78 (calc.)~2.7-3.3 units higher vs TDI/MDI
Supports non-polar media compatibility and moisture-barrier testing
Calculated LogP; experimental partition behavior may differ
Polymer Formulation Solubility Compatibilization

Steric Hindrance and Pot Life vs. TDI

Aromatic diisocyanates are inherently more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aryl group [1]. However, the introduction of bulky isopropyl substituents on 2,4,6-Triisopropyl-m-phenylene diisocyanate introduces a significant steric hindrance effect that dominates over electronic factors in regulating relative reactivity and the extent of functionalization [2]. In a comparative study of diisocyanate reactions with graphene oxide, the most sterically hindered aromatic diisocyanate (TDI) exhibited the slowest reactivity and minimum disorder in the final network structure compared to less hindered aliphatic (HMDI) and alicyclic (IPDI) analogs [2]. By class-level inference, 2,4,6-Triisopropyl-m-phenylene diisocyanate, possessing three bulky isopropyl groups, is expected to exhibit a further reduction in reaction rate and a more controlled, ordered crosslinking process compared to TDI, which has only a single methyl substituent adjacent to the isocyanate groups.

Steric Hindrance
Class-level inference
Qualitative: slower reactivity vs TDIMore ordered crosslinking inferred from steric bulk
Supports extended pot life and controlled network formation context
Inferred from diisocyanate-GO study; direct kinetic data absent
Reaction Kinetics Pot Life Polyurethane Synthesis

Respiratory Sensitizer Classification

Under the EU Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008, 2,4,6-triisopropyl-m-phenylene diisocyanate is subject to a harmonized classification for respiratory sensitization, Category 1 (Resp. Sens. 1) [1]. This classification is consistent with the broader class of diisocyanates, which are known occupational asthmagens and are subject to strict exposure limits and mandatory training requirements under the REACH restriction that came into force on August 24, 2023 [2]. While this classification is not a differentiator from TDI or MDI (which share the same hazard classification), it is a critical piece of regulatory evidence that procurement professionals must consider when evaluating the total cost of compliance, as it mandates specific handling protocols, exposure monitoring, and worker training irrespective of the specific diisocyanate monomer selected.

Regulatory Classification
Supporting evidence
Resp. Sens. 1 (CLP)Same classification as TDI/MDI
No regulatory advantage; requires identical EHS controls and training
Harmonized EU classification; review local OEL mandates
EHS Compliance REACH CLP Regulation

Strategic Application Scenarios


High-Solids Low-VOC Coatings for Enclosed Spaces

The compound's exceptionally low vapor pressure (0.026 Pa at 25°C) makes it a preferred choice for formulating high-solids, low-VOC polyurethane coatings intended for use in confined or poorly ventilated spaces, such as ship interiors, tank linings, and industrial maintenance painting. The 115-fold reduction in volatility compared to TDI minimizes airborne isocyanate monomer concentrations during application and curing, significantly reducing the risk of occupational asthma and simplifying compliance with stringent industrial hygiene standards. This enables the use of safer, more sustainable coating systems without compromising on the high-performance attributes associated with aromatic polyurethanes.

Moisture-Resistant Polyurethane Elastomers

With a calculated LogP of 5.78 [1], 2,4,6-Triisopropyl-m-phenylene diisocyanate is ideally suited for synthesizing highly hydrophobic polyurethane elastomers and adhesives intended for applications where water uptake must be minimized, such as in marine coatings, encapsulation of sensitive electronics, and biomedical device components. The enhanced compatibility with non-polar solvents and resins ensures homogeneous mixing and prevents phase separation during curing, resulting in a dense, uniform polymer network with superior barrier properties against moisture ingress, a critical performance advantage over less hydrophobic diisocyanates like TDI and MDI.

Controlled Reactivity for Thick Castings and Composites

The significant steric hindrance imparted by the three isopropyl groups on the target compound slows the rate of nucleophilic addition to the isocyanate moieties, a class-level property inferred from studies on sterically hindered aromatic diisocyanates [2]. This controlled reactivity is a key differentiator for applications requiring extended pot life and precise control over the polymerization exotherm, such as in the casting of thick-section polyurethane parts, the fabrication of large composite structures, and the formulation of long-working-time adhesives. The slower, more controlled reaction profile minimizes the risk of thermal runaway, reduces internal stresses in the final part, and enables the production of high-quality, defect-free components that would be challenging to achieve with more reactive, less hindered diisocyanates like TDI or MDI.

Application
Selection Property
Validation Focus
High-solids low-VOC coatings
Low vapor pressure profile
EHS exposure model and airborne monomer monitoring
Moisture-resistant elastomers
High hydrophobicity context
Water uptake and compatibility screening in non-polar matrices
Thick-section casting & composites
Steric control over cure kinetics
Pot life, exotherm, and network homogeneity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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